Diethyl octanoylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl octanoylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to an octanoyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl octanoylphosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. For instance, diethyl phosphite can react with octanoyl chloride under controlled conditions to yield this compound. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert this compound to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl octanoylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving phosphonates.
Medicine: this compound derivatives are explored for their potential as antiviral and anticancer agents.
Industry: It is used in the development of flame retardants, plasticizers, and other materials with enhanced properties.
Mechanism of Action
The mechanism by which diethyl octanoylphosphonate exerts its effects involves the interaction of the phosphonate group with specific molecular targets. In biological systems, it can inhibit enzymes by mimicking the transition state of phosphate esters. The compound may also interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
- Diethyl phosphonate
- Diethyl cyanophosphonate
- Diethyl methylphosphonate
Comparison: Diethyl octanoylphosphonate is unique due to its long octanoyl chain, which imparts distinct hydrophobic properties compared to other phosphonates. This makes it more suitable for applications requiring amphiphilic characteristics, such as in surfactants or membrane studies. Additionally, the longer chain can influence its reactivity and interaction with biological targets, making it a valuable compound for specialized applications.
Properties
CAS No. |
5413-19-4 |
---|---|
Molecular Formula |
C12H25O4P |
Molecular Weight |
264.30 g/mol |
IUPAC Name |
1-diethoxyphosphoryloctan-1-one |
InChI |
InChI=1S/C12H25O4P/c1-4-7-8-9-10-11-12(13)17(14,15-5-2)16-6-3/h4-11H2,1-3H3 |
InChI Key |
ODWLXBMGRXVJBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)P(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.